5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a synthetic compound, notable for its unique structural properties that have garnered attention across various fields of scientific research. This compound belongs to the class of isoxazole carboxamides, characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, and an isoxazole moiety linked to a carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide typically involves multiple steps, starting from commercially available reagents. A common route begins with the formation of the isoxazole ring, followed by the attachment of the pyrazole ring with a trifluoromethyl group. The final step often involves the formation of the carboxamide bond under specific reaction conditions, such as using coupling reagents and appropriate solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Converts it into corresponding oxidative derivatives.
Reduction: Reduces specific functional groups while maintaining the structural integrity.
Substitution: Allows the replacement of substituents on the isoxazole or pyrazole rings under certain conditions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing electrophilic or nucleophilic reagents in polar solvents to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the nature of the reagents and conditions used. For example, oxidation might lead to hydroxylated or ketone derivatives, while reduction could result in amine or alcohol functionalities.
Scientific Research Applications
5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide finds extensive use in:
Chemistry: Serving as a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on various biological pathways and systems.
Medicine: Exploring its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Utilizing its unique chemical properties for the development of materials and catalysts.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and isoxazole ring play critical roles in enhancing its binding affinity and specificity. The pathways influenced by this compound can vary depending on the context of its application, ranging from inhibition of enzymatic activity to modulation of receptor signaling.
Comparison with Similar Compounds
Compared to other isoxazole carboxamides, 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is unique due to its trifluoromethyl-pyrazole moiety, which imparts distinct physicochemical and biological properties. Similar compounds include:
Isoxazole derivatives without the trifluoromethyl group.
Pyrazole-based carboxamides with different substituents.
Trifluoromethyl-containing isoxazole analogs.
Properties
IUPAC Name |
5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-7-8(6-16-20-7)10(19)15-3-5-18-4-2-9(17-18)11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVCVUVKOCWIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.